molecular formula C8H15BrO2 B008926 Tert-butyl 4-bromobutanoate CAS No. 110611-91-1

Tert-butyl 4-bromobutanoate

Cat. No. B008926
M. Wt: 223.11 g/mol
InChI Key: HJEZRYIJNHAIGY-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromobutanoate is a chemical compound with the molecular formula C8H15BrO2 . It is a potent CB1 receptor antagonist involved in the cannabinoid-1 receptor signaling process . Inhibition of this receptor has been demonstrated to inhibit feeding behaviors .


Synthesis Analysis

The synthesis of tert-butyl 4-bromobutanoate involves the reaction of 4-bromobutanoic acid with tert-butanol under suitable reaction conditions . The crude product is purified by flash chromatography to yield tert-butyl 4-bromobutanoate .


Molecular Structure Analysis

The molecular structure of tert-butyl 4-bromobutanoate consists of a bromobutanoate group attached to a tert-butyl group . The molecular weight of the compound is 223.11 Da .


Physical And Chemical Properties Analysis

Tert-butyl 4-bromobutanoate is a liquid at room temperature . It has a boiling point of 72 °C at 0.68 mmHg and a flash point of 117 °C . The specific gravity of the compound is 1.25 at 20/20°C .

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • Tert-butyl halides, like tert-butyl 4-bromobutanoate, accelerate isobutane/butene alkylation, shifting selectivity towards high-octane trimethylpentanes. However, they also cause secondary reactions like oligomerization and cracking, leading to catalyst deactivation (Aschauer et al., 2011).
    • The hetero-Cope rearrangement technique synthesizes highly water-soluble stable free radicals using tert-butyl intermediates, useful in organic synthesis and catalysis (Marx & Rassat, 2002).
  • Pharmaceutical and Medicinal Chemistry :

    • Tert-butyl isosteres are used in drug discovery, though their incorporation can lead to decreased metabolic stability (Westphal et al., 2015).
    • Compounds like tert-butyl 4-bromobutanoate serve as precursors for antitumor antibiotic synthesis (Li et al., 2013).
  • Materials Science and Green Chemistry :

    • Tert-butyl compounds facilitate the synthesis of environmentally benign polymers, such as CO2-based copolymers derived from dihydroxybutyric acid (Tsai et al., 2016).
    • They are also used in developing novel methods for incorporating tertiary alkyl groups into molecules (Keess & Oestreich, 2017).
  • Biotechnology and Environmental Applications :

    • Certain yeasts, like Candida rugopelliculosa, can degrade tert-butyl compounds, offering potential for bioremediation of pollutants (Rajendran et al., 2017).

Safety And Hazards

Tert-butyl 4-bromobutanoate is classified as an irritant . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

tert-butyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZRYIJNHAIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911796
Record name tert-Butyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromobutanoate

CAS RN

110661-91-1, 110611-91-1
Record name 1,1-Dimethylethyl 4-bromobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110661-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromobutyric acid-t-butyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromobutanoic acid (8 g, 47.9 mmol) and iso-butene (60 ml) were reacted by the same procedure as described in Example 1 for the preparation of tert-butyl 6-bromohexanoate to give the title material (5.7 g, 54%) as a colorless liquid (b.p. 62-64° C./10 mmHg).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
A Malekshahineia - 2023 - diva-portal.org
… mg, 0.11 mmol) and tert-butyl4-bromobutanoate (1 equiv, 20 μL, 0.11 mmol) was added, and the mixture was stirred at rt for 20 h. Additional tert-Butyl-4-bromobutanoate (0.5 equiv, 10 …
Number of citations: 0 www.diva-portal.org
G Quiñones‐Reyes, C Agulló… - Angewandte Chemie …, 2019 - Wiley Online Library
… , which was achieved by cleavage of the N-Boc group of 12 with trifluoroacetic acid to give the trifluoroacetate ammonium salt 16, followed by treatment with tert-butyl 4-bromobutanoate …
Number of citations: 16 onlinelibrary.wiley.com
S Bouramtane, L Bretin… - Comptes …, 2021 - comptes-rendus.academie-sciences …
… The crude product was purified by flash chromatography (silica gel, CHCl 3 ) to yield tert-butyl 4-bromobutanoate as a pale yellow liquid (3.27 g, 14.65 mmol, 60%). H NMR (CDCl 3 , …
L Hao, Q Zhou, Y Piao, Z Zhou, J Tang… - Journal of Controlled …, 2021 - Elsevier
… except using tert-butyl 4-bromobutanoate to avoid the steric hindrance (Scheme 2ii). … , CH 3 CN: HCl (1 M) (9: 1), rt, 24 h; k,q, tert-butyl 4-bromobutanoate, K 2 CO 3 , DMF, rt, overnight. …
Number of citations: 31 www.sciencedirect.com
X Shen, X Wu, L Liu, H Kuang - Food and Agricultural Immunology, 2019 - Taylor & Francis
… After 15 min of stirring at RT, tert-butyl 4-bromobutanoate (428 mg, 1.92 mmol) was added to the mixture slowly. Then the reaction mixture was stirred at RT for 16 h. Water (50 mL) was …
Number of citations: 18 www.tandfonline.com
BP Smart, YH Pan, AK Weeks, JG Bollinger… - Bioorganic & medicinal …, 2004 - Elsevier
… Alkylation of the alkoxide with tert-butyl 2-bromoacetate or tert-butyl 4-bromobutanoate provided indoles (B) and (F), respectively. The 3-glyoxamide side chain was added to the indole …
Number of citations: 74 www.sciencedirect.com
G Quiñones Reyes, C Agulló, JV Mercader Badia… - 2019 - digital.csic.es
… , which was done by cleavage of the N-Boc group of 12 with trifluoroacetic acid to give the trifluoroacetate ammonium salt 16, followed by treatment with tert-butyl 4-bromobutanoate in …
Number of citations: 2 digital.csic.es
J Luo, R Zhao, J Shi, Y Li - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… As shown in Figure 1, commercially available 1a was reacted with tert-butyl 4bromobutanoate in DMF to obtain 1b (yield 78%, Scheme S2). The tBu of 1b was removed by TFA and the …
Number of citations: 3 pubs.rsc.org
C Giammei, T Balber, K Benčurová, J Cardinale… - Molecules, 2020 - mdpi.com
… containing CuAAC substrate for “Click-to-Chelate” started with the alkylation of 2,3;4,5-Di-O-isopropylidene D-glucitol (1) at the primary hydroxyl group with tert-butyl 4-bromobutanoate (…
Number of citations: 4 www.mdpi.com
RL Dow, PA Carpino, D Gautreau… - ACS medicinal …, 2012 - ACS Publications
… Alkylation of the potassium salt of hydroxypyrazole 4 (16) with tert-butyl 4-bromobutanoate afforded ether 5 in 82% yield following recrystallization from cyclohexane. Dieckmann …
Number of citations: 39 pubs.acs.org

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